Ethyl 6-(4-biphenyl)-6-oxohexanoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

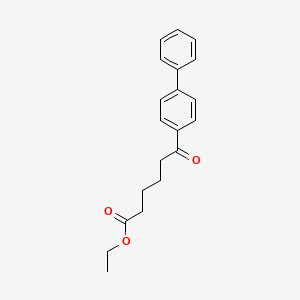

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 6-oxo-6-(4-phenylphenyl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-2-23-20(22)11-7-6-10-19(21)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-5,8-9,12-15H,2,6-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDFAKWZKZUKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645637 | |

| Record name | Ethyl 6-([1,1'-biphenyl]-4-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5002-15-3 | |

| Record name | Ethyl 6-([1,1'-biphenyl]-4-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-(4-biphenyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Ethyl 6-(4-biphenyl)-6-oxohexanoate is limited in publicly available literature. The information presented herein is a combination of data for the parent carboxylic acid, established chemical principles, and reasoned estimations based on structurally similar compounds.

Chemical Properties and Identification

This compound is an ester derivative of 6-(4-biphenyl)-6-oxohexanoic acid. Its core structure features a biphenyl moiety linked to a hexanoate chain via a ketone. This structure suggests potential applications in medicinal chemistry, particularly in areas where biphenyl derivatives have shown activity.

Table 1: Chemical Identifiers and Calculated Properties

| Property | Value | Source |

| IUPAC Name | Ethyl 6-([1,1'-biphenyl]-4-yl)-6-oxohexanoate | Calculated |

| Molecular Formula | C20H22O3 | Calculated |

| Molecular Weight | 310.39 g/mol | Calculated |

| CAS Number | Not available | - |

| Parent Acid CAS | 5366-53-0 | [1][2] |

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Melting Point | Not available | Expected to be a low-melting solid or a viscous oil. |

| Boiling Point | > 300 °C (at 760 mmHg) | Estimated based on the high molecular weight and aromatic nature. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone). Insoluble in water. | Based on general properties of similar esters. |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through the esterification of its parent carboxylic acid, 6-(4-biphenyl)-6-oxohexanoic acid.

Synthesis of the Parent Carboxylic Acid

The parent acid, 6-(4-biphenyl)-6-oxohexanoic acid, can be synthesized via a Friedel-Crafts acylation of biphenyl with adipic anhydride, followed by selective reduction. A published method for similar 6-aryl-4-oxohexanoic acids involves the condensation of an appropriate aldehyde with levulinic acid.[3]

Fischer Esterification of 6-(4-biphenyl)-6-oxohexanoic acid

A standard and effective method for this conversion is the Fischer esterification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 6-(4-biphenyl)-6-oxohexanoic acid in an excess of absolute ethanol (e.g., 20-50 equivalents), which acts as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (typically 0.05-0.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the chemical structure.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons of the biphenyl group (multiplets, ~7.3-8.0 ppm).- Triplet for the -CH₂- group adjacent to the ester oxygen (~4.1 ppm).- Triplet for the -CH₂- group adjacent to the ketone (~3.0 ppm).- Multiplets for the other methylene groups in the hexanoate chain.- Triplet for the methyl group of the ethyl ester (~1.2 ppm). |

| ¹³C NMR | - Carbonyl carbons of the ketone and ester (~198 ppm and ~173 ppm, respectively).- Aromatic carbons of the biphenyl group (~127-145 ppm).- Methylene carbon adjacent to the ester oxygen (~60 ppm).- Other aliphatic carbons in the chain. |

| IR (Infrared) | - Strong C=O stretching vibration for the ketone (~1685 cm⁻¹).- Strong C=O stretching vibration for the ester (~1735 cm⁻¹).- C-H stretching vibrations for aromatic and aliphatic groups.- C-O stretching vibration for the ester. |

| Mass Spec (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight (310.39).- Fragmentation pattern showing loss of the ethoxy group (-OC₂H₅) and other characteristic fragments. |

Potential Biological Activity and Signaling Pathway

Structurally related 6-aryl-4-oxohexanoic acids have been investigated for their anti-inflammatory properties, suggesting that they may interact with the eicosanoid biosynthesis pathway.[3] A plausible mechanism of action for this compound could be the inhibition of cyclooxygenase (COX) enzymes, which are key in the conversion of arachidonic acid to prostaglandins, important mediators of inflammation.

Caption: Hypothetical inhibition of the COX pathway.

References

Spectroscopic Profiling of Ethyl 6-(4-biphenyl)-6-oxohexanoate: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic characteristics of Ethyl 6-(4-biphenyl)-6-oxohexanoate, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents a comprehensive analysis based on predicted spectroscopic values, derived from the known data of the closely related analog, Ethyl 6-oxo-6-phenylhexanoate.

Introduction

This compound is a keto-ester featuring a biphenyl moiety. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in medicinal chemistry and materials science. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of Ethyl 6-oxo-6-phenylhexanoate and the anticipated electronic effects of the additional phenyl group in the biphenyl system.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Influence of 4-Biphenyl Group |

| ~7.95 - 8.05 | d | 2H | Ar-H (ortho to C=O) | Downfield shift compared to phenyl due to extended conjugation. |

| ~7.60 - 7.75 | m | 7H | Ar-H (remaining biphenyl protons) | Complex multiplet due to overlapping signals. |

| ~4.10 | q | 2H | -OCH₂CH₃ | Minimal change expected. |

| ~3.05 | t | 2H | -C(=O)CH₂- | Minor downfield shift possible. |

| ~2.35 | t | 2H | -CH₂CO₂Et | Minimal change expected. |

| ~1.70 - 1.80 | m | 4H | -CH₂CH₂CH₂CH₂- | Minimal change expected. |

| ~1.20 | t | 3H | -OCH₂CH₃ | Minimal change expected. |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Predicted Influence of 4-Biphenyl Group |

| ~199 | C=O (ketone) | Minor shift. |

| ~173 | C=O (ester) | Minimal change. |

| ~145 | Ar-C (quaternary, C-4 of biphenyl) | New quaternary carbon signal. |

| ~140 | Ar-C (quaternary, C-1' of biphenyl) | New quaternary carbon signal. |

| ~135 | Ar-C (quaternary, C-1 of phenyl) | Shifted compared to phenyl. |

| ~127 - 129 | Ar-CH | Multiple signals for the biphenyl system. |

| ~60.5 | -OCH₂CH₃ | Minimal change. |

| ~38 | -C(=O)CH₂- | Minimal change. |

| ~34 | -CH₂CO₂Et | Minimal change. |

| ~24, ~25 | -CH₂CH₂CH₂CH₂- | Minimal change. |

| ~14 | -OCH₂CH₃ | Minimal change. |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Predicted Characteristics |

| ~3100 - 3000 | C-H stretch (aromatic) | Sharp peaks. |

| ~2950 - 2850 | C-H stretch (aliphatic) | Sharp peaks. |

| ~1735 | C=O stretch (ester) | Strong, sharp absorption. |

| ~1685 | C=O stretch (aryl ketone) | Strong, sharp absorption, slightly lower frequency than aliphatic ketones due to conjugation. |

| ~1600, ~1480, ~1450 | C=C stretch (aromatic) | Multiple sharp absorptions. |

| ~1250 - 1100 | C-O stretch (ester) | Strong absorption. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Predicted Characteristics |

| 310.15 | [M]⁺ | Molecular ion peak. |

| 265 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |

| 181 | [C₁₂H₉CO]⁺ | Biphenylcarbonyl cation (prominent fragment). |

| 152 | [C₁₂H₈]⁺ | Biphenylene radical cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : A standard proton experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition : A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is performed. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : For ATR-FTIR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for volatile compounds or utilizing a direct infusion method with an electrospray ionization (ESI) source.

-

GC-MS Protocol :

-

Sample Preparation : A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Chromatography : A small volume of the solution is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5 type).

-

Mass Analysis : The separated components are ionized (typically by electron impact, EI) and the resulting ions are analyzed by the mass spectrometer.

-

-

ESI-MS Protocol :

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion : The solution is infused directly into the ESI source at a constant flow rate.

-

Mass Analysis : The generated ions are analyzed by the mass spectrometer.

-

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the logical approach to structure elucidation.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic profile of this compound. While direct experimental data remains to be published, the predicted values and outlined protocols offer a valuable resource for researchers working with this compound and its analogs. The synergistic use of NMR, IR, and MS, as illustrated in the provided diagrams, is essential for the unambiguous structural confirmation of novel chemical entities.

Technical Guide: Physicochemical Characterization of Ethyl 6-(4-biphenyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides standardized, detailed experimental protocols for the determination of melting and boiling points applicable to this and other novel organic compounds. Additionally, it outlines a general workflow for the synthesis and characterization of related compounds, offering a procedural blueprint for researchers.

Physical Properties of Ethyl 6-(4-biphenyl)-6-oxohexanoate

A comprehensive search of scientific literature and chemical databases did not yield experimentally determined melting and boiling points for this compound. The table below reflects this lack of available data.

| Physical Property | Value | Source |

| Melting Point | Data not available | Not available |

| Boiling Point | Data not available | Not available |

The absence of this data underscores the importance of empirical determination for novel compounds in a laboratory setting. The following sections provide detailed protocols for these essential characterizations.

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for determining the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of the organic compound (finely powdered)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a sample column of 2-3 mm is achieved at the bottom of the tube.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned with its bulb close to the capillary tube.

-

Initial Rapid Heating: If the approximate melting point is unknown, a preliminary rapid heating can be performed to get an estimate. Heat the sample at a rate of 10-15 °C per minute and note the temperature at which it melts.

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample in a fresh capillary tube. Heat the apparatus rapidly to about 15-20 °C below the estimated melting point.

-

Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute.

-

Recording the Melting Range: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 0.5-1.5 °C.[1]

Boiling Point Determination (Micro Method)

For small quantities of a liquid, the micro boiling point determination is a suitable technique. If this compound were a liquid at room temperature, this method would be appropriate.

Apparatus and Materials:

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath or Thiele tube)

-

Rubber band or wire to attach the test tube to the thermometer

-

Sample of the liquid organic compound

Procedure:

-

Sample Preparation: Add a few drops of the liquid sample into the small test tube to a depth of about 1-2 cm.

-

Capillary Inversion: Place the capillary tube into the test tube with the open end downwards.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly into the heating bath. The heat transfer medium (e.g., mineral oil) should be above the level of the liquid in the test tube but below the top of the test tube.

-

Observation of Bubbles: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Determining the Boiling Point: Continue gentle heating until a steady and rapid stream of bubbles is observed. Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles stops, and the liquid begins to enter the capillary tube.[2][3][4]

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows relevant to the synthesis and characterization of a novel compound.

References

Potential Biological Activity of Ethyl 6-(4-biphenyl)-6-oxohexanoate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1] Derivatives of biphenyl have been reported to possess a wide array of biological functions, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities.[1][2] Furthermore, the oxohexanoic acid core is a feature of compounds that have been investigated for their anti-inflammatory effects through the modulation of eicosanoid biosynthesis.[3][4] This guide will synthesize these threads of evidence to build a comprehensive profile of the probable biological relevance of Ethyl 6-(4-biphenyl)-6-oxohexanoate.

Inferred Potential Biological Activities

Based on the activities of structurally analogous compounds, the primary potential biological activities of this compound are hypothesized to be in the areas of anti-inflammatory, anticancer, and antimicrobial applications.

Potential Anti-Inflammatory Activity

The most directly comparable research supporting potential anti-inflammatory action comes from studies on 6-aryl-4-oxohexanoic acids.[3][4] These compounds share the core oxohexanoic acid structure with the target molecule.

A study on a series of 6-aryl-4-oxohexanoic acids demonstrated their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] The anti-inflammatory effects were evaluated using two standard models: an in vitro human whole blood assay to measure effects on arachidonic acid metabolism and the in vivo carrageenan-induced rat paw edema test.[5][6]

Eicosanoids, such as prostaglandins and leukotrienes, are lipid mediators that play a crucial role in the inflammatory cascade.[7] They are synthesized from arachidonic acid via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[7] The aforementioned 6-aryl-4-oxohexanoic acids were shown to modulate the production of these inflammatory mediators.[3][4] It is plausible that this compound could exert anti-inflammatory effects through a similar mechanism.

digraph "Eicosanoid_Biosynthesis_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];

// Nodes

Membrane_Phospholipids [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"];

Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

PLA2 [label="Phospholipase A2", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

COX_Pathway [label="Cyclooxygenase (COX) Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];

LOX_Pathway [label="Lipoxygenase (LOX) Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"];

Prostaglandins [label="Prostaglandins (e.g., PGE2)", fillcolor="#FBBC05", fontcolor="#202124"];

Thromboxanes [label="Thromboxanes (e.g., TXA2)", fillcolor="#FBBC05", fontcolor="#202124"];

Leukotrienes [label="Leukotrienes (e.g., LTB4)", fillcolor="#FBBC05", fontcolor="#202124"];

Inflammation [label="Inflammation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Target_Compound [label="this compound\n(Potential Inhibitor)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges

Membrane_Phospholipids -> Arachidonic_Acid [label="PLA2", color="#5F6368"];

Arachidonic_Acid -> COX_Pathway [color="#5F6368"];

Arachidonic_Acid -> LOX_Pathway [color="#5F6368"];

COX_Pathway -> Prostaglandins [color="#5F6368"];

COX_Pathway -> Thromboxanes [color="#5F6368"];

LOX_Pathway -> Leukotrienes [color="#5F6368"];

Prostaglandins -> Inflammation [color="#5F6368"];

Thromboxanes -> Inflammation [color="#5F6368"];

Leukotrienes -> Inflammation [color="#5F6368"];

Target_Compound -> COX_Pathway [style=dashed, arrowhead=tee, color="#EA4335"];

Target_Compound -> LOX_Pathway [style=dashed, arrowhead=tee, color="#EA4335"];

}

Figure 2: Workflow for Carrageenan-Induced Rat Paw Edema Assay.

Protocol 2: Human Whole Blood Assay for Eicosanoid Biosynthesis (In Vitro Anti-inflammatory Assay)

This assay measures the effect of a compound on the production of pro-inflammatory eicosanoids in a physiologically relevant ex vivo system.[5][8][9]

Materials:

-

Freshly drawn human venous blood (anticoagulant: heparin)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Calcium ionophore A23187

-

Arachidonic acid

-

Prostaglandin B1 (internal standard)

-

Solid-phase extraction (SPE) columns

-

HPLC system with a UV detector or a mass spectrometer

Procedure:

-

Pre-incubate whole blood samples with the test compound or vehicle at 37°C for a specified time (e.g., 15 minutes).

-

Initiate eicosanoid synthesis by adding calcium ionophore A23187 and arachidonic acid.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., ice-cold methanol) and the internal standard.

-

Centrifuge to pellet the blood cells and proteins.

-

Perform solid-phase extraction on the supernatant to isolate the eicosanoids.

-

Analyze the extracted samples by RP-HPLC to quantify the levels of various eicosanoids (e.g., LTB4, PGE2, TXB2).[8]

-

Determine the IC50 value of the test compound for the inhibition of each eicosanoid.

Protocol 3: Aggrecanase Inhibition Assay (In Vitro Osteoarthritis-Related Assay)

This assay determines the ability of a compound to inhibit aggrecanases (ADAMTS-4 and ADAMTS-5), enzymes implicated in cartilage degradation in osteoarthritis.[10][11][12][13][14]

Materials:

-

Recombinant human ADAMTS-4 or ADAMTS-5

-

Aggrecan substrate (e.g., recombinant aggrecan interglobular domain)

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5)

-

ELISA plates coated with an anti-neoepitope antibody (specific for the cleaved aggrecan fragment)

-

Detection antibody and substrate for ELISA

Procedure:

-

Pre-incubate the recombinant aggrecanase with various concentrations of the test compound or vehicle in the assay buffer at 37°C.[11]

-

Initiate the enzymatic reaction by adding the aggrecan substrate.

-

Incubate the mixture at 37°C for a specified time (e.g., 1-4 hours).

-

Stop the reaction by adding EDTA.[11]

-

Transfer the reaction mixture to the ELISA plate coated with the capture antibody.

-

Incubate to allow the binding of the cleaved aggrecan fragment.

-

Wash the plate and add a detection antibody.

-

Add the appropriate substrate and measure the absorbance.

-

Calculate the percentage of inhibition and determine the IC50 value of the test compound.

```dot

digraph "Aggrecanase_Inhibition_Assay_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.3];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];

// Nodes

Start [label="Start: Reagents Preparation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Pre_incubation [label="Pre-incubate Aggrecanase\nwith Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Reaction_Start [label="Add Aggrecan Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"];

Incubation [label="Incubate at 37°C", fillcolor="#FFFFFF", fontcolor="#202124"];

Reaction_Stop [label="Stop Reaction with EDTA", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ELISA_Binding [label="Transfer to ELISA Plate\n(Binding of Cleaved Fragment)", fillcolor="#FBBC05", fontcolor="#202124"];

Detection [label="Add Detection Antibody\nand Substrate", fillcolor="#FBBC05", fontcolor="#202124"];

Measurement [label="Measure Absorbance", fillcolor="#FBBC05", fontcolor="#202124"];

Calculation [label="Calculate % Inhibition & IC50", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End: Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Start -> Pre_incubation [color="#5F6368"];

Pre_incubation -> Reaction_Start [color="#5F6368"];

Reaction_Start -> Incubation [color="#5F6368"];

Incubation -> Reaction_Stop [color="#5F6368"];

Reaction_Stop -> ELISA_Binding [color="#5F6368"];

ELISA_Binding -> Detection [color="#5F6368"];

Detection -> Measurement [color="#5F6368"];

Measurement -> Calculation [color="#5F6368"];

Calculation -> End [color="#5F6368"];

}

References

- 1. indianchemicalsociety.com [indianchemicalsociety.com]

- 2. ijsdr.org [ijsdr.org]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells [mdpi.com]

- 5. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Differential expression of eicosanoid pathways after whole blood stimulation in asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Quantitative Assay for Aggrecanase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. A microplate assay specific for the enzyme aggrecanase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of ADAMTS4 (aggrecanase-1) by tissue inhibitors of metalloproteinases (TIMP-1, 2, 3 and 4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Ethyl 6-(4-Biphenyl)-6-oxohexanoate: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(4-biphenyl)-6-oxohexanoate is a bifunctional molecule featuring a rigid biphenyl moiety and a flexible ester-containing aliphatic chain. This unique structural combination makes it a highly promising, yet underexplored, building block in organic synthesis. The biphenyl group is a common scaffold in pharmaceuticals, liquid crystals, and organic electronics, while the keto-ester functionality provides a versatile handle for a wide range of chemical transformations. This guide outlines a proposed synthetic route for this compound, details its potential reactivity, and explores its applications in the synthesis of complex molecular architectures. As this specific molecule is not widely reported in the literature, this document serves as a forward-looking guide based on established chemical principles and analogous structures.

Proposed Synthesis

The most direct and industrially scalable approach to this compound is the Friedel-Crafts acylation of biphenyl.[1][2][3] This classic electrophilic aromatic substitution reaction involves the reaction of biphenyl with an acylating agent in the presence of a Lewis acid catalyst.[1][2] The proposed acylating agent is ethyl 6-chloro-6-oxohexanoate, which can be synthesized from monoethyl adipate.[4][5]

Synthetic Workflow

The overall synthetic strategy is a two-step process:

-

Preparation of the Acylating Agent: Synthesis of ethyl 6-chloro-6-oxohexanoate from monoethyl adipate.

-

Friedel-Crafts Acylation: Reaction of biphenyl with ethyl 6-chloro-6-oxohexanoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the predicted properties of the final product.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Biphenyl | C₁₂H₁₀ | 154.21 | 255 | 69-71 |

| Ethyl 6-chloro-6-oxohexanoate | C₈H₁₃ClO₃ | 192.64 | 128 (at 17 Torr)[5] | N/A |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 180 (sublimes) | 192.4 |

| This compound | C₂₀H₂₂O₃ | 310.39 (Predicted) | N/A (Predicted) | N/A (Predicted) |

Experimental Protocols

Step 1: Synthesis of Ethyl 6-chloro-6-oxohexanoate

This procedure is adapted from known methods for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

Monoethyl adipate

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

A catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve monoethyl adipate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF to the solution.

-

Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride to the solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature and carefully remove the solvent and excess chlorinating agent under reduced pressure.

-

The crude ethyl 6-chloro-6-oxohexanoate can be purified by vacuum distillation to yield a colorless to light yellow liquid.[4][5]

Step 2: Friedel-Crafts Acylation for the Synthesis of this compound

This is a proposed procedure based on standard Friedel-Crafts acylation protocols for biphenyl.[1]

Materials:

-

Biphenyl

-

Ethyl 6-chloro-6-oxohexanoate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or nitrobenzene as the solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add biphenyl and anhydrous DCM under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred suspension. A stoichiometric amount or a slight excess of AlCl₃ is typically required.[6]

-

Once the AlCl₃ has been added, slowly add a solution of ethyl 6-chloro-6-oxohexanoate in anhydrous DCM from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for several hours, or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Predicted Spectroscopic Properties

Based on the structure and data for analogous compounds, the following spectroscopic characteristics are predicted for this compound:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the biphenyl group, likely in the range of 7.3-8.0 ppm. The methylene protons adjacent to the carbonyl group and the ester oxygen will appear as triplets. The remaining methylene protons will be in the aliphatic region.

-

¹³C NMR: A characteristic signal for the ketone carbonyl carbon is expected around 190-200 ppm.[7][8] The ester carbonyl carbon will appear further upfield. The aromatic carbons will have signals in the 120-145 ppm range.

-

IR Spectroscopy: A strong absorption band for the ketone C=O stretch is anticipated around 1685 cm⁻¹, characteristic of an aryl ketone.[7] The ester C=O stretch will likely appear around 1730 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observable, and characteristic fragmentation patterns would include the loss of the ethoxy group and cleavage at the carbonyl group.

Applications as a Building Block in Organic Synthesis

This compound is a versatile precursor for a variety of more complex molecules. The presence of both a ketone and an ester allows for selective transformations.

Potential Synthetic Transformations

-

Transformations at the Ketone:

-

Reduction: The ketone can be selectively reduced to a secondary alcohol, introducing a new chiral center.

-

Grignard and Organolithium Addition: Reaction with organometallic reagents can generate tertiary alcohols, allowing for the introduction of diverse substituents.

-

Wittig Reaction: Conversion of the ketone to an alkene provides a route to stilbene-like structures.

-

Reductive Amination: Formation of an amine provides a pathway to novel biologically active compounds.

-

-

Transformations at the Ester:

-

Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid, which can be used in amide couplings or other transformations.

-

Amidation: Direct conversion of the ester to an amide is possible through aminolysis.

-

Reduction: The ester can be reduced to a primary alcohol.

-

-

Cyclization Reactions: The bifunctional nature of the molecule allows for intramolecular cyclization reactions to form heterocyclic structures, such as lactones or fused ring systems.

Conclusion

While not a commonly cited compound, this compound represents a building block with significant potential for the synthesis of complex and high-value molecules. Its proposed synthesis via Friedel-Crafts acylation is a robust and scalable method. The dual functionality of the molecule opens up a wide array of possibilities for further chemical modification, making it a valuable tool for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The data and protocols presented in this guide provide a solid foundation for the synthesis and utilization of this promising chemical entity.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Putative Compound: Ethyl 6-(4-biphenyl)-6-oxohexanoate

Disclaimer: As of late 2025, "Ethyl 6-(4-biphenyl)-6-oxohexanoate" is not a widely documented compound in scientific literature. This guide, therefore, presents a putative discovery and history based on established principles of organic synthesis and the known biological activities of structurally related molecules. The experimental protocols are derived from analogous chemical transformations, and the quantitative data presented is hypothetical, intended to be illustrative of the potential activities of this class of compound.

Introduction

The biphenyl moiety is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[1] Similarly, molecules containing keto-ester functionalities are of significant interest in drug discovery, with demonstrated roles in modulating metabolic and apoptotic pathways.[2] The novel compound, this compound, represents a logical conjunction of these two structural motifs. Its design is predicated on the hypothesis that the combination of a biphenyl group with a flexible keto-ester side chain could lead to a molecule with potent and selective biological activity. This document outlines a plausible synthetic route for this compound and explores its potential biological significance based on the activities of analogous structures.

Proposed Synthesis and Discovery

The discovery of this compound is projected to follow a two-step synthetic sequence, beginning with a Friedel-Crafts acylation, a classic and efficient method for the formation of aryl ketones.[3][4] This is envisioned to be followed by a Fischer esterification to yield the final product.

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-(4-biphenyl)-6-oxohexanoic acid via Friedel-Crafts Acylation

Materials:

-

Biphenyl (1.0 eq)

-

Adipic anhydride (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 3M

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is charged with biphenyl and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Adipic anhydride, dissolved in a minimal amount of anhydrous dichloromethane, is added dropwise from the dropping funnel over 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of 3M hydrochloric acid.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water and then with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield 6-(4-biphenyl)-6-oxohexanoic acid as a solid.

Step 2: Synthesis of this compound via Fischer Esterification

Materials:

-

6-(4-biphenyl)-6-oxohexanoic acid (1.0 eq)

-

Ethanol, anhydrous (large excess, used as solvent)

-

Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

6-(4-biphenyl)-6-oxohexanoic acid is dissolved in a large excess of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[5]

-

A catalytic amount of concentrated sulfuric acid is slowly and cautiously added to the solution.[5]

-

The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours, with reaction progress monitored by TLC.

-

After completion, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude ester.

-

The final product, this compound, is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Potential Biological Activity and Data

Based on the known biological activities of biphenyl derivatives and keto-esters, it is hypothesized that this compound may exhibit anti-inflammatory and pro-apoptotic properties.

Hypothetical Anti-inflammatory Activity

Many biphenyl-containing compounds exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory signaling pathways.[6]

| Assay | Parameter | Hypothetical Value | Reference Compound (IC₅₀) |

| COX-2 Inhibition | IC₅₀ | 0.15 µM | Indomethacin (0.039 µM)[6] |

| COX-1 Inhibition | IC₅₀ | 9.5 µM | Indomethacin (0.039 µM)[6] |

| LPS-induced NO production in RAW 264.7 cells | IC₅₀ | 5.2 µM | Dexamethasone (0.8 µM) |

Hypothetical Pro-apoptotic Activity

Keto-esters and related compounds have been shown to induce apoptosis in various cancer cell lines.[7] The biphenyl moiety may enhance this effect.

| Cell Line | Assay | Parameter | Hypothetical Value |

| Human colorectal carcinoma (HCT116) | Cytotoxicity | IC₅₀ (72h) | 25 µM |

| Human breast adenocarcinoma (MCF-7) | Cytotoxicity | IC₅₀ (72h) | 32 µM |

| Human pancreatic cancer (PANC-1) | Caspase-3/7 Activation | Fold Increase (24h) | 4.5 |

Potential Mechanisms of Action: Signaling Pathways

Modulation of the NF-κB Inflammatory Pathway

Biphenyl compounds have been shown to interfere with the NF-κB signaling pathway, a central regulator of inflammation.[8] this compound could potentially inhibit this pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2.

Caption: Putative inhibition of the NF-κB signaling pathway.

Induction of the Intrinsic Apoptotic Pathway

The keto-ester functionality, potentially in synergy with the biphenyl group, might induce cellular stress, leading to the activation of the intrinsic (mitochondrial) apoptosis pathway. This involves the release of cytochrome c and the subsequent activation of a caspase cascade.[5]

Caption: Potential induction of the caspase-dependent apoptotic pathway.

Conclusion

While "this compound" remains a theoretical construct at present, its rational design based on the fusion of two pharmacologically relevant moieties, the biphenyl group and the keto-ester chain, makes it a compelling target for synthesis and biological evaluation. The synthetic route proposed herein is robust and based on well-established organic reactions. The potential for this compound to exhibit dual anti-inflammatory and pro-apoptotic activities warrants its investigation by researchers in drug discovery and development. Further studies are required to synthesize this molecule and validate these hypotheses through rigorous in vitro and in vivo testing.

References

- 1. researchgate.net [researchgate.net]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. japsonline.com [japsonline.com]

- 7. Caspase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 6-(4-biphenyl)-6-oxohexanoate and its Position within Biphenyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Ethyl 6-(4-biphenyl)-6-oxohexanoate is limited in publicly available literature. This guide provides a comprehensive overview based on data from structurally related compounds and established chemical principles. The experimental protocols described are proposed methodologies and should be adapted and validated in a laboratory setting.

Introduction to this compound

This compound is a biphenyl-containing organic compound. Its structure features a biphenyl group attached to a six-carbon chain (hexanoate) with a ketone at the 6-position and an ethyl ester at the 1-position. The biphenyl moiety is a common feature in many biologically active molecules and functional materials. This guide will explore the chemical properties, potential synthesis, and the relationship of this compound to the broader class of biphenyl compounds.

Chemical and Physical Properties

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C20H22O3 | |

| Molecular Weight | 310.39 g/mol | |

| XLogP3 | > 3.0 | Increased hydrophobicity due to the biphenyl group compared to phenylhexanoate. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 7 | |

| Exact Mass | 310.1569 Da | |

| Monoisotopic Mass | 310.1569 Da | |

| Topological Polar Surface Area | 43.4 Ų | Based on the ester and ketone functional groups. |

| Heavy Atom Count | 23 | |

| Formal Charge | 0 |

Relationship to Biphenyl Compounds

Biphenyl compounds are a class of organic molecules characterized by two phenyl rings linked by a single covalent bond. This structural motif is found in a wide range of natural products, pharmaceuticals, and industrial chemicals. The planarity and electron-rich nature of the biphenyl system allow for a variety of intermolecular interactions, contributing to their diverse biological activities and material properties.

Many biphenyl derivatives are utilized as intermediates in the synthesis of more complex molecules, including UV absorbers[2][3]. The biphenyl core in this compound suggests potential applications in materials science or as a precursor for pharmacologically active agents. For instance, some biphenyl compounds are known to possess anti-inflammatory properties[4][5].

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from the established synthesis of 6-aryl-4-oxohexanoic acids[4][5]. The proposed method involves a Friedel-Crafts acylation reaction.

4.1. Proposed Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Biphenyl

-

Adipic anhydride

-

Aluminum chloride (AlCl3), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethanol, absolute

-

Sulfuric acid, concentrated

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. The suspension is cooled to 0°C in an ice bath.

-

Acylation: A solution of adipic anhydride (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension of AlCl3. Following the addition, a solution of biphenyl (1.0 eq) in anhydrous dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

Workup: The reaction mixture is carefully poured into a beaker of crushed ice containing concentrated hydrochloric acid. The mixture is stirred until the ice has melted, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with 1M HCl, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 6-(4-biphenyl)-6-oxohexanoic acid.

-

Esterification: The crude acid is dissolved in absolute ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours.

-

Final Workup and Purification: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated NaHCO3 solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product, this compound, can be purified by column chromatography on silica gel.

Potential Biological Activities and Research Directions

Given the structural similarities to compounds with known anti-inflammatory properties, such as 6-aryl-4-oxohexanoic acids, it is plausible that this compound could exhibit similar biological activities[4][5]. The biphenyl moiety is also present in some non-steroidal anti-inflammatory drugs (NSAIDs).

5.1. Proposed In Vitro Assays for Biological Activity Screening

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assays: To evaluate the anti-inflammatory potential by measuring the inhibition of prostaglandin synthesis.

-

Lipoxygenase (LOX) Inhibition Assays: To assess the inhibitory effect on the leukotriene pathway, another important target in inflammation.

-

Cytotoxicity Assays (e.g., MTT, LDH): To determine the compound's toxicity profile in relevant cell lines.

-

Hormone Receptor Binding Assays: Considering that some biphenyls and related structures can interact with hormone receptors, assays for estrogen and androgen receptor binding could be informative[6].

Conclusion

This compound is a compound of interest due to its biphenyl core, a structural feature common to many bioactive molecules and functional materials. While direct experimental data is sparse, this guide provides a theoretical framework for its properties, synthesis, and potential biological activities based on established chemical principles and data from analogous compounds. Further experimental validation is necessary to confirm these postulations and to fully elucidate the compound's potential applications in drug development and materials science.

References

- 1. Ethyl 6-oxo-6-phenylhexanoate | C14H18O3 | CID 3681727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas No. 1668-53-7 | 2,4-Bis(2,4-dimethylphenyl)-6-(2,4-dihydroxyphenyl) -1,3,5-triazine | (Appolo-107) | C25H23N3O2 - Sarex [sarex.com]

- 3. 2,4-Bis(2,4-dimethylphenyl)-6-(2-hydroxy-4 -octyloxyphenyl)-1,3,5-triazine (Appolo-1164 (M)) | CAS 2725-22-6 | Sarex Overseas [sarex.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple hormonal activities of UV filters and comparison of in vivo and in vitro estrogenic activity of ethyl-4-aminobenzoate in fish | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Theoretical Analysis of the Conformational Landscape of Ethyl 6-(4-biphenyl)-6-oxohexanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the conformational preferences of Ethyl 6-(4-biphenyl)-6-oxohexanoate, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific compound, this paper outlines a robust computational methodology based on Density Functional Theory (DFT) for predicting its low-energy conformations. The conformational landscape is primarily dictated by the rotational freedom around several key single bonds. This guide synthesizes existing theoretical data on analogous molecular fragments—4-acylbiphenyls and long-chain ethyl esters—to predict the key structural parameters. Detailed protocols for computational conformational analysis are provided, alongside visualizations of the molecular structure and a proposed computational workflow to encourage further investigation into this and similar flexible molecules.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as this compound, which possesses multiple rotatable bonds, a thorough understanding of its conformational space is paramount for applications in drug design and materials science. The molecule's structure is characterized by a rigid biphenyl group, a central ketone, and a flexible ethyl hexanoate chain. The interplay of steric and electronic effects governs the spatial arrangement of these fragments.

This whitepaper presents a theoretical study, leveraging data from structurally similar compounds, to elucidate the likely conformational preferences of this compound. A detailed computational workflow is proposed to enable researchers to perform a thorough conformational analysis.

Key Conformational Features

The overall conformation of this compound is determined by the rotation around several key dihedral angles. Based on the analysis of its constituent fragments, the following torsions are identified as critical for defining the molecule's shape and energy profile:

-

τ1 (C-C-C-C): The dihedral angle between the two phenyl rings of the biphenyl moiety.

-

τ2 (C-C-C=O): The dihedral angle defining the orientation of the biphenyl group relative to the carbonyl plane.

-

τ3 (C-C-C-C): The dihedral angle of the first C-C bond of the hexanoate chain adjacent to the carbonyl group.

-

τ4, τ5, τ6 (C-C-C-C): Dihedral angles within the flexible alkyl chain of the hexanoate moiety.

-

τ7 (C-O-C-C): The dihedral angle of the ethyl ester group.

A logical workflow for a comprehensive theoretical study of the molecule's conformation is presented below.

Predicted Conformational Data

The following tables summarize the predicted dihedral angles and rotational energy barriers for the key fragments of this compound, based on computational studies of analogous molecules. These values serve as a starting point for a detailed conformational analysis of the target molecule.

Biphenyl and 4-Acylbiphenyl Moiety

The conformation of the biphenyl group is crucial for the overall shape of the molecule. In unsubstituted biphenyl, the balance between π-conjugation (favoring planarity) and steric hindrance between the ortho-hydrogens results in a twisted conformation.

Table 1: Predicted Dihedral Angles and Rotational Barriers for the Biphenyl Moiety

| Parameter | Molecule | Predicted Value | Method |

| τ1 (Biphenyl twist angle) | Biphenyl | ~45° | Gas-phase electron diffraction |

| 4-substituted biphenyls | 40-50° | DFT Calculations | |

| Rotational Barrier (0°) | Biphenyl | ~6.0 kJ/mol | Experimental |

| Rotational Barrier (90°) | Biphenyl | ~6.5 kJ/mol | Experimental |

| τ2 (Aryl-C-C=O) | Benzophenone | 20-35° | X-ray Crystallography |

| 4-substituted benzophenones | 25-40° | DFT Calculations |

Note: The exact values for this compound will be influenced by the entire molecular structure.

Ethyl Hexanoate Chain

The ethyl hexanoate chain is flexible, with multiple low-energy conformations possible. The extended, all-trans conformation is generally the global minimum, but gauche conformations are also accessible at room temperature.

Table 2: Predicted Dihedral Angles and Relative Energies for the Alkyl Chain

| Dihedral Angle | Conformation | Predicted Angle | Relative Energy (kJ/mol) |

| τ3-τ6 | Anti (trans) | ~180° | 0 (Reference) |

| Gauche | ~±60° | 3-5 | |

| τ7 (C-O-C-C) | Anti (trans) | ~180° | 0 (Reference) |

| Gauche | ~±80° | >10 |

Proposed Experimental (Computational) Protocols

A detailed computational study is required to accurately determine the conformational preferences of this compound. The following protocol outlines a robust approach using Density Functional Theory (DFT).

Software and Hardware

-

Software: Gaussian 16, Q-Chem 5, or similar quantum chemistry package. GaussView 6 or Avogadro for visualization and input file preparation.

-

Hardware: A high-performance computing cluster is recommended due to the computational cost of the potential energy surface scans.

Step-by-Step Protocol

-

Initial Structure Generation:

-

Build an initial 3D structure of this compound using a molecular editor.

-

Perform an initial geometry optimization using a computationally inexpensive method, such as the semi-empirical PM7 method or a small basis set DFT calculation (e.g., B3LYP/3-21G).

-

-

Conformational Search:

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan for the key dihedral angles τ1 and τ2.

-

τ1 (Biphenyl twist): Scan from 0° to 90° in 10° increments.

-

τ2 (Aryl-carbonyl twist): Scan from 0° to 90° in 10° increments.

-

Use a moderate level of theory, for instance, B3LYP with a 6-31G(d) basis set.

-

-

Molecular Dynamics (MD) or Stochastic Search: For the flexible ethyl hexanoate chain, an MD simulation or a stochastic conformational search is recommended to explore the conformational space efficiently.

-

-

Refinement of Low-Energy Conformers:

-

From the conformational search, identify all unique conformers within a specified energy window (e.g., 20 kJ/mol) of the global minimum.

-

Perform a full geometry optimization on each of these conformers using a higher level of theory, such as B3LYP/6-311+G(d,p).

-

Include a solvent model (e.g., PCM or SMD) if the conformation in solution is of interest.

-

-

Thermochemical Analysis:

-

Perform a frequency calculation for each optimized conformer at the same level of theory used for the final optimization.

-

Confirm that all frequencies are real, indicating a true energy minimum.

-

Use the calculated Gibbs free energies to determine the relative populations of each conformer at a given temperature using the Boltzmann distribution.

-

The following diagram illustrates the key dihedral angles to be investigated.

Conclusion

This technical guide provides a foundational theoretical study of the conformational preferences of this compound. By leveraging data from analogous molecular fragments and outlining a detailed computational protocol, this work serves as a valuable resource for researchers. The predicted conformational data and the proposed workflow offer a clear path for a more in-depth investigation of this and other flexible molecules. A thorough understanding of the conformational landscape is a critical step in the rational design of new molecules with tailored properties for applications in drug discovery and materials science. Further experimental and computational studies are encouraged to validate and expand upon the theoretical framework presented herein.

An In-depth Technical Guide to Ethyl 6-(4-biphenyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-(4-biphenyl)-6-oxohexanoate, a biphenyl derivative of interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, and potential biological relevance, drawing from established chemical principles and analogous compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₃ | Calculated |

| Molecular Weight | 310.39 g/mol | Calculated |

| XLogP3 | 4.5 | Calculated |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 8 | Calculated |

| Exact Mass | 310.15689454 g/mol | Calculated |

| Monoisotopic Mass | 310.15689454 g/mol | Calculated |

| Topological Polar Surface Area | 43.4 Ų | Calculated |

| Heavy Atom Count | 23 | Calculated |

| Formal Charge | 0 | Calculated |

| Complexity | 359 | Calculated |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process, starting from commercially available reagents. The first step involves the synthesis of the carboxylic acid precursor, 6-(4-biphenyl)-4-oxohexanoic acid, followed by its esterification.

Synthesis of 6-(4-biphenyl)-4-oxohexanoic Acid

The synthesis of the carboxylic acid precursor is adapted from the documented synthesis of 6-aryl-4-oxohexanoic acids.[1][2] This involves a condensation reaction followed by a reduction.

Experimental Protocol:

-

Condensation: A mixture of 4-biphenylcarboxaldehyde (1 equivalent), levulinic acid (1 equivalent), piperidine (catalytic amount), and acetic acid (catalytic amount) in toluene is refluxed using a Dean-Stark apparatus to remove water azeotropically. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The resulting product is (E)-6-(4-biphenyl)-4-oxohex-5-enoic acid.

-

Reduction: The crude (E)-6-(4-biphenyl)-4-oxohex-5-enoic acid is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and subjected to catalytic hydrogenation. 10% Palladium on carbon (Pd/C) is a common catalyst for this type of reduction. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After the reaction, the catalyst is removed by filtration through Celite. The solvent is evaporated under reduced pressure, and the crude 6-(4-biphenyl)-4-oxohexanoic acid is purified by recrystallization or column chromatography.

Synthesis of this compound (Fischer Esterification)

The final step is the esterification of the synthesized carboxylic acid to the target ethyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation.[3][4][5][6][7]

Experimental Protocol:

-

Reaction Setup: 6-(4-biphenyl)-4-oxohexanoic acid (1 equivalent) is dissolved in a large excess of absolute ethanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the solution.[4][7]

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 2-10 hours).[7] The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed by rotary evaporation. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Data (Predicted)

As experimental spectra for the target compound are not available, the following table summarizes the expected key signals based on the analysis of its structure and data from analogous compounds such as ethyl 6-oxohexanoate and ethyl 6-oxo-6-phenylhexanoate.[8][9]

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the hexanoate chain, and aromatic protons of the biphenyl group. |

| ¹³C NMR | Signals for the carbonyl carbons of the ester and ketone, carbons of the ethyl group, methylene carbons of the hexanoate chain, and aromatic carbons of the biphenyl moiety. |

| IR (Infrared) | Characteristic absorption bands for the C=O stretching of the ester (around 1735 cm⁻¹) and the ketone (around 1685 cm⁻¹), as well as C-H and C=C stretching from the aromatic rings. |

| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of the compound (310.1569 m/z for [M]⁺). |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, the biphenyl and keto-acid motifs are present in various biologically active molecules. For instance, some 6-aryl-4-oxohexanoic acids have been investigated as anti-inflammatory agents due to their effects on eicosanoid biosynthesis.[1][2]

The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that this compound could potentially interact with enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2). Inhibition of these enzymes would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Below is a diagram illustrating the potential point of intervention of a hypothetical inhibitor within the arachidonic acid signaling pathway.

Caption: Hypothetical inhibition of COX enzymes by this compound.

Experimental and Synthetic Workflow

The overall workflow from starting materials to the final product and its potential biological evaluation is outlined below. This provides a logical sequence for researchers planning to synthesize and study this compound.

Caption: Synthetic and evaluation workflow for this compound.

References

- 1. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cerritos.edu [cerritos.edu]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Ethyl 6-oxohexanoate | C8H14O3 | CID 11171124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 6-oxo-6-phenylhexanoate | C14H18O3 | CID 3681727 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safety and Handling of Ethyl 6-(4-biphenyl)-6-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential hazards and recommended handling procedures for Ethyl 6-(4-biphenyl)-6-oxohexanoate based on an analysis of its constituent chemical moieties. No specific Safety Data Sheet (SDS) or detailed toxicological studies for this compound were publicly available at the time of this writing. Therefore, this guide should be used for informational purposes only, and a thorough, compound-specific risk assessment should be conducted by qualified personnel before any handling or use.

Introduction

This compound is a complex organic molecule incorporating a biphenyl group, a ketone, and an ethyl ester. This unique combination of functional groups suggests its potential utility in various research and development applications, particularly in medicinal chemistry and materials science, where biphenyl derivatives are of significant interest.[1][2] The biphenyl moiety is a common scaffold in pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] However, the presence of this and other functional groups also necessitates a careful consideration of its potential health and safety hazards. This guide aims to provide a proactive safety framework for researchers and professionals who may work with this novel compound.

Hazard Identification and Classification

Due to the absence of a specific SDS for this compound, a hazard assessment must be extrapolated from the known risks associated with its primary structural components: the biphenyl ring, the aromatic ketone, and the ethyl ester.

2.1. Biphenyl Moiety:

The biphenyl core is the most significant contributor to the potential toxicity of the molecule. Biphenyl itself is classified as a hazardous substance with known health effects.

-

Toxicity: Acute exposure to biphenyl can cause irritation to the eyes and skin, as well as toxic effects on the liver, kidneys, and nervous system. Chronic exposure may lead to more severe kidney damage.

-

Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified biphenyl as a Group D substance, meaning it is not classifiable as to its human carcinogenicity due to a lack of data. However, some studies on related polychlorinated biphenyls (PCBs) have shown carcinogenic potential.[3]

-

Environmental Hazard: Biphenyl and its derivatives can be toxic to aquatic life.

2.2. Aromatic Ketone and Ethyl Ester Moieties:

While generally less hazardous than the biphenyl group, the ketone and ester functionalities warrant standard chemical handling precautions.

-

Irritation: Aromatic ketones and esters can cause mild to moderate irritation to the skin, eyes, and respiratory tract.

-

Flammability: While not highly flammable, organic esters and ketones can be combustible, especially at elevated temperatures.

2.3. Predicted GHS Classification:

Based on the hazards of its components, a provisional GHS classification for this compound is proposed in the table below. This is an estimation and should be confirmed with experimental data.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | Warning | Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | Warning | May cause respiratory irritation |

| (Single Exposure) | (Respiratory) | ||

| Hazardous to the Aquatic | Category 2 | - | Toxic to aquatic life with long lasting effects |

| Environment, Chronic Hazard |

Physical and Chemical Properties

No experimental data for the physical and chemical properties of this compound are currently available. The following table provides data for biphenyl as a reference.

| Property | Value for Biphenyl |

| Molecular Weight | 154.21 g/mol |

| Melting Point | 69.2 °C |

| Boiling Point | 255.9 °C |

| Flash Point | 113 °C (235 °F) |

| Solubility | Insoluble in water; soluble in organic solvents. |

| Vapor Pressure | 0.007 hPa at 20 °C |

Handling and Storage

Given the potential hazards, stringent safety protocols should be implemented when handling this compound.

4.1. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required. Thicker or double-gloved protection may be necessary for prolonged handling.

-

Respiratory Protection: Handling should be performed in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate organic vapor cartridge should be used.

4.2. Engineering Controls:

-

All work with the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible.

4.3. Storage:

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and sources of ignition.

-

Store separately from incompatible materials.

Experimental Protocols: General Guidance

While a specific protocol for this compound is not available, the synthesis of structurally similar compounds often involves standard organic chemistry techniques. The following provides a generalized workflow that should be adapted based on a specific, carefully designed experimental plan.

General Workflow for Handling Potentially Hazardous Compounds:

Caption: A generalized workflow for the safe handling of a potentially hazardous chemical compound.

Biological Activity and Signaling Pathways

There is currently no published research on the specific biological activity or signaling pathways affected by this compound. However, the biphenyl scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Some biphenyl derivatives are known to interact with various receptors and enzymes. For instance, polychlorinated biphenyls (PCBs) can interact with estrogen receptors.[4]

Given the lack of specific data, a hypothetical signaling pathway diagram cannot be provided. Researchers investigating this compound should consider screening it against common targets for biphenyl derivatives, such as cyclooxygenase (COX) enzymes, various nuclear receptors, or kinase pathways.